2-氟-5-磺基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

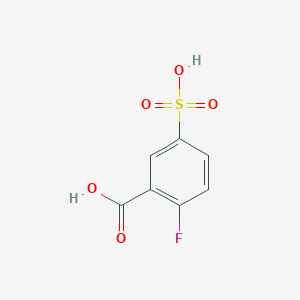

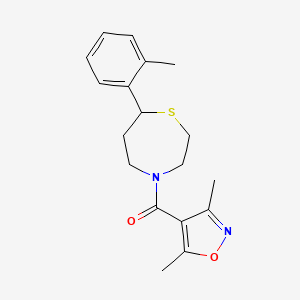

2-Fluoro-5-sulfobenzoic acid is a fluorinated carboxylic acid that is used in a variety of scientific research applications . It is an important compound in the field of organic chemistry, as it is frequently used in reaction and synthesis processes. It is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists for potential future treatment of depression .

Synthesis Analysis

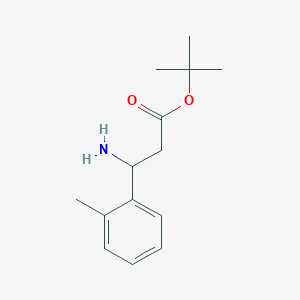

The specific synthesis method of 2-Fluoro-5-sulfobenzoic acid can be obtained through organic synthesis reactions . The specific synthesis route needs to be designed and optimized according to experimental conditions and purposes . It has been utilized in the synthesis of β-turn peptidomimetics.Molecular Structure Analysis

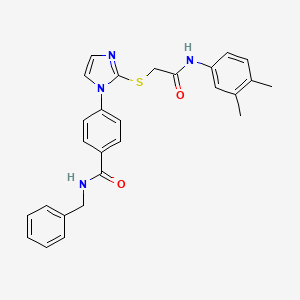

The molecular formula of 2-Fluoro-5-sulfobenzoic acid is C7H5FO5S . It has a molecular weight of 220.18 .Chemical Reactions Analysis

2-Fluoro-5-sulfobenzoic acid is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists .Physical And Chemical Properties Analysis

The density of 2-Fluoro-5-sulfobenzoic acid is predicted to be 1.707±0.06 g/cm3 . The pKa is predicted to be -1.05±0.50 .科学研究应用

异核酸 (XNA) 研究进展

2-氟-5-磺基苯甲酸是 2’-氟阿拉伯糖核酸 (FANA) 研究的关键组成部分,FANA 是一种异核酸 (XNA) 。FANA 在不同的生物学和治疗领域展现出巨大的潜力 。

FANA 操作酶工具包

该化合物在推动 FANA 操作酶工具包的发展中发挥着至关重要的作用,涵盖磷酸化、连接、嵌合扩增和催化 T7 RNAP 催化的 RNA 转录 。这些进展加速了基于 FANA 的 XNA 试剂的基础研究、功能演化和转化应用 。

碘喹啉酸的制备

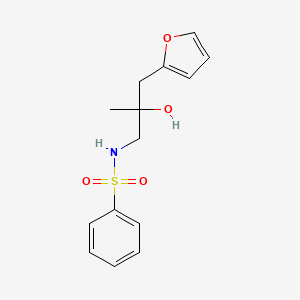

2-氟-5-磺基苯甲酸可用于制备 1-N-乙基 6-碘喹啉酸和 1-N-环丙基 6-碘喹啉酸 。

电子转移解离 (ETD) 试剂的生成

作用机制

Target of Action

It has been used in the synthesis of novel indolealkylpiperazine derivatives, which are potent 5-ht1a receptor agonists . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of physiological and neurological processes.

Mode of Action

As a chemical intermediate, it is likely that its mode of action is dependent on the specific context of the biochemical reaction it is involved in. In the case of the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of the final compound, which then interacts with the 5-HT1A receptor .

Biochemical Pathways

As an intermediate in the synthesis of indolealkylpiperazine derivatives, it may indirectly influence the serotonin system through these compounds’ action on the 5-HT1A receptor .

Result of Action

As a chemical intermediate, its effects would be largely dependent on the specific context of its use. In the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of compounds with potent activity at the 5-HT1A receptor .

生化分析

Biochemical Properties

2-Fluoro-5-sulfobenzoic acid plays a role in biochemical reactions, particularly in the synthesis of β-turn peptidomimetics. These compounds exhibit properties that stabilize β-turn conformations, which are significant in the development of new therapeutic agents

Cellular Effects

It is known that it is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is involved in the synthesis of β-turn peptidomimetics, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is used in the synthesis of β-turn peptidomimetics, suggesting that it may interact with enzymes or cofactors involved in this process

属性

IUPAC Name |

2-fluoro-5-sulfobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQUMDMVVFSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole](/img/structure/B2441072.png)

![(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate](/img/structure/B2441080.png)

![methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2441088.png)

![N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2441091.png)

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)